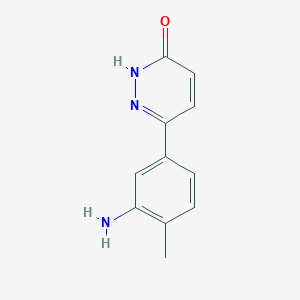

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one

Vue d'ensemble

Description

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound features an amino group and a methyl group attached to a phenyl ring, which is further connected to a pyridazinone moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-methylbenzoic acid and hydrazine hydrate.

Formation of Hydrazide: The 3-amino-4-methylbenzoic acid is reacted with hydrazine hydrate to form the corresponding hydrazide.

Cyclization: The hydrazide undergoes cyclization in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the pyridazinone ring.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial practices include:

Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.

Automation: Automated systems are employed to monitor and control reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation.

DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to anticancer effects.

Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(3-amino-4-chlorophenyl)pyridazin-3(2H)-one

- 6-(3-amino-4-fluorophenyl)pyridazin-3(2H)-one

- 6-(3-amino-4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its analogs.

Activité Biologique

6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11N3O and a molecular weight of approximately 201.23 g/mol. Its structure features a pyridazine ring fused with a carbonyl group at position 3 and an amino-substituted aromatic ring at position 6, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation .

- Anticancer Activity : There are indications that it can intercalate into DNA, disrupting replication processes, which may lead to anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits enzymes in inflammatory pathways | |

| Anticancer | Disrupts DNA replication |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes associated with inflammatory responses, such as cyclooxygenase (COX) enzymes .

- DNA Intercalation : Its structure allows it to intercalate into DNA, which can disrupt the normal function of the genetic material, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : It may bind to various receptors on cell membranes, modulating cellular signaling pathways that are crucial for maintaining homeostasis in biological systems .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced interleukin-β (IL-β) production in stimulated HL-60 cells, indicating strong anti-inflammatory properties .

- Cancer Research : Research involving cancer cell lines illustrated that the compound could induce apoptosis through its DNA intercalation properties, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-pyridazin-3(2H)-one | Pyridazine core, amino group | Strong enzyme inhibition |

| 6-(4-fluorophenyl)pyridazin-3(2H)-one | Fluorinated phenyl substituent | Enhanced lipophilicity |

| 6-(methylphenyl)pyridazin-3(2H)-one | Methylated phenyl group | Exhibits lower toxicity |

This table illustrates how this compound stands out due to its specific amino substitution pattern and methyl group presence, which may influence its biological activity differently compared to other derivatives.

Propriétés

IUPAC Name |

3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBUYOBIMYNSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649482 | |

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030563-11-1 | |

| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.